molecular formula C17H19ClN2O2 B2860028 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351618-66-0

1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No.: B2860028
CAS No.: 1351618-66-0
M. Wt: 318.8
InChI Key: RKXLFXIFCZDILR-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea is a synthetic urea derivative of interest in medicinal chemistry and chemical biology research. While specific studies on this compound are not available in the public domain, its structure shares key features with other biologically active urea compounds. Urea derivatives are a significant class of compounds in drug discovery due to their ability to form multiple stable hydrogen bonds with proteins and receptor targets, which facilitates effective interactions with biomolecules . The 4-chlorobenzyl moiety present in this compound is a common pharmacophore found in various therapeutic agents and research tools . Researchers may investigate this compound as a potential modulator of enzymatic activity or cellular signaling pathways. Urea-based molecules are known to exhibit a wide spectrum of pharmacological activities, including use as kinase inhibitors, allosteric modulators of GPCRs, and cytoprotective agents . The specific combination of the 4-chlorobenzyl group and a hydroxy-phenylpropyl chain may be explored for its physicochemical properties and its potential to engage with unique biological targets. This product is intended for research purposes to further explore the structure-activity relationships of urea-based compounds in various experimental models.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c18-15-8-6-14(7-9-15)11-19-17(22)20-12-16(21)10-13-4-2-1-3-5-13/h1-9,16,21H,10-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXLFXIFCZDILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves the reaction of 4-chlorobenzylamine with 2-hydroxy-3-phenylpropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions or cellular processes.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Urea derivatives are widely studied for their pharmacological versatility. Below, we compare 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea with two analogous compounds from recent literature, focusing on structural variations, synthetic pathways, and inferred properties.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituents on Urea Core Key Functional Groups Molecular Weight (g/mol)* Solubility (Inferred) Biological Activity (Inferred)
This compound 4-Chlorobenzyl, 2-hydroxy-3-phenylpropyl -Cl, -OH, phenyl ~345.8 Moderate (polar -OH) Potential kinase inhibition
GEN-2 4-Chlorobenzyl, 4-fluorophenyl, isopropyl triazole -Cl, -F, triazole ~417.3 Low (lipophilic triazole) Antiparasitic (Chagas disease)
Product 14 3-Phenylpropyl, diisopropyl, 4-methoxyphenyl -OCH₃, isopropyl ~383.5 Low (methoxy group) Polymer-drug conjugate candidate

*Molecular weights calculated based on structural formulas.

Key Observations

Structural Variations and Pharmacokinetics: The hydroxy group in the target compound distinguishes it from GEN-2 (fluorophenyl) and Product 14 (methoxyphenyl). This group likely enhances aqueous solubility compared to the lipophilic triazole (GEN-2) or methoxy (Product 14) substituents .

Synthetic Complexity :

  • The target compound’s synthesis may involve multi-step coupling of hydroxy-phenylpropyl amines with chlorobenzyl isocyanates, contrasting with GEN-2’s triazole incorporation (requiring click chemistry) and Product 14’s use of diisopropylcarbodiimide for urea formation .

Biological Implications :

  • GEN-2’s 4-fluorophenyl and triazole groups are optimized for antiparasitic activity, while the target’s hydroxy group may favor interactions with polar binding pockets (e.g., kinases or phosphatases).
  • Product 14’s methoxyphenyl and polymer conjugation suggest a focus on controlled drug release, differing from the target’s likely small-molecule therapeutic role .

Contradictions and Limitations

  • Direct comparative biological data (e.g., IC₅₀ values) are absent in the provided evidence, necessitating caution in extrapolating activity.
  • The hydroxy group’s impact on metabolic stability remains speculative; fluorinated analogs (GEN-2) may exhibit longer half-lives due to resistance to oxidation .

Q & A

Q. How does the compound interact with multi-target systems (e.g., inflammation-cancer pathways)?

  • Methodological Answer :
  • Network Pharmacology : Use STRING or KEGG databases to map potential targets (e.g., NF-κB, COX-2) .
  • Transcriptomic Profiling : RNA-seq of treated cancer cells identifies downstream gene regulation (e.g., apoptosis markers) .

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